molecular formula C13H12N2O B14704950 Benzenamine, 2-methoxy-N-(2-pyridinylmethylene)- CAS No. 26825-30-9

Benzenamine, 2-methoxy-N-(2-pyridinylmethylene)-

Cat. No.: B14704950
CAS No.: 26825-30-9
M. Wt: 212.25 g/mol
InChI Key: ZKRRGBQLDSLYER-UHFFFAOYSA-N
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Description

Benzenamine, 2-methoxy-N-(2-pyridinylmethylene)- is an organic compound with a complex structure that includes both an amine and a methoxy group attached to a benzene ring, along with a pyridinylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-methoxy-N-(2-pyridinylmethylene)- typically involves the reaction of 2-methoxybenzenamine with pyridine-2-carbaldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-methoxy-N-(2-pyridinylmethylene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The methoxy and pyridinylmethylene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzenamine, 2-methoxy-N-(2-pyridinylmethylene)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-methoxy-N-(2-pyridinylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2-methoxy-: A simpler compound with only a methoxy group attached to the benzene ring.

    Benzenamine, 2-methoxy-N,N-dimethyl-: Contains additional methyl groups attached to the nitrogen atom.

Uniqueness

Benzenamine, 2-methoxy-N-(2-pyridinylmethylene)- is unique due to the presence of both the methoxy and pyridinylmethylene groups, which confer distinct chemical properties and potential applications. Its structure allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields.

Properties

CAS No.

26825-30-9

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-pyridin-2-ylmethanimine

InChI

InChI=1S/C13H12N2O/c1-16-13-8-3-2-7-12(13)15-10-11-6-4-5-9-14-11/h2-10H,1H3

InChI Key

ZKRRGBQLDSLYER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=CC=CC=N2

Origin of Product

United States

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